An In-depth Technical Guide to N-Boc-N-ethyl-D-alanine: A Key Building Block for Advanced Peptide Therapeutics
An In-depth Technical Guide to N-Boc-N-ethyl-D-alanine: A Key Building Block for Advanced Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the pursuit of peptide-based therapeutics with enhanced stability and efficacy is a paramount objective. Native peptides, while offering high specificity, are often hampered by their susceptibility to proteolytic degradation. The strategic incorporation of N-alkylated amino acids is a well-established methodology to overcome this limitation. This technical guide focuses on N-Boc-N-ethyl-D-alanine, a non-canonical amino acid derivative that serves as a crucial building block in the synthesis of robust and conformationally constrained peptides and peptidomimetics. The presence of the N-ethyl group provides steric shielding to the adjacent peptide bond, thereby increasing resistance to enzymatic cleavage. The tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into established solid-phase peptide synthesis (SPPS) workflows. This guide provides a comprehensive exploration of the synthesis, properties, and applications of N-Boc-N-ethyl-D-alanine, offering field-proven insights for its effective utilization in research and drug development.
Core Molecular Attributes
A clear understanding of the fundamental properties of N-Boc-N-ethyl-D-alanine is essential for its successful application. The following table summarizes its key identifiers and molecular characteristics.
| Attribute | Value | Source(s) |
| CAS Number | 123254-58-0 | [1][2][3] |
| Molecular Formula | C10H19NO4 | [1][2][3] |
| Molecular Weight | 217.27 g/mol | [1][3] |
| IUPAC Name | (2R)-2-((tert-butoxycarbonyl)(ethyl)amino)propanoic acid | |
| Synonyms | (R)-N-BOC-alpha-Ethylalanine, Boc-D-isovaline | [1] |
| Physical Form | White to off-white powder | [3] |
| Melting Point | 104-112 °C | [3] |
Synthesis of N-Boc-N-ethyl-D-alanine
The synthesis of N-Boc-N-ethyl-D-alanine is typically achieved through the N-alkylation of its precursor, N-Boc-D-alanine. This process involves the deprotonation of the amide nitrogen followed by nucleophilic attack on an ethylating agent. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without compromising the Boc protecting group.
Experimental Protocol: N-Alkylation of N-Boc-D-alanine
This protocol describes a general method for the synthesis of N-Boc-N-ethyl-D-alanine.
Materials:
-
N-Boc-D-alanine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (EtI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add N-Boc-D-alanine (1 equivalent).
-
Dissolution: Dissolve the N-Boc-D-alanine in anhydrous THF. A small amount of anhydrous DMF can be added to aid dissolution if necessary.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. The addition of NaH will result in the evolution of hydrogen gas; ensure adequate ventilation. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
N-Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 equivalents) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-N-ethyl-D-alanine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as sodium hydride reacts violently with water.
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amide nitrogen of the Boc-protected amino acid without promoting side reactions like ester saponification.
-
Excess Alkylating Agent: A slight excess of ethyl iodide is used to drive the alkylation reaction to completion.
-
Quenching at Low Temperature: The reaction is quenched at 0 °C to control the exothermic reaction of excess sodium hydride with water.
Caption: Workflow for the synthesis of N-Boc-N-ethyl-D-alanine.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-alkylated amino acids such as N-Boc-N-ethyl-D-alanine presents a unique challenge in SPPS due to the steric hindrance at the secondary amine. This steric bulk significantly slows down the coupling kinetics compared to primary amino acids.[4] Therefore, the selection of highly efficient coupling reagents and optimized reaction conditions is critical to achieve high yields and purity of the target peptide.
Overcoming Steric Hindrance: Coupling Reagents
Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often insufficient for coupling sterically hindered N-alkylated amino acids. More potent activating reagents are required to facilitate the formation of the amide bond.
Recommended Coupling Reagents:
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective as they form reactive OAt and OBt esters, respectively.[1][5]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for difficult couplings.[1][5]
Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS
This protocol outlines the steps for incorporating N-Boc-N-ethyl-D-alanine into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-N-ethyl-D-alanine
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for neutralization)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM, followed by DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DMF. Wash again with DMF.
-
Coupling Reaction:
-
In a separate vessel, pre-activate the N-Boc-N-ethyl-D-alanine (3-5 equivalents relative to the resin loading). Dissolve the N-Boc-N-ethyl-D-alanine and HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIEA (2 equivalents relative to the amino acid).
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then dry the resin.
-
Confirmation of Coupling: A qualitative ninhydrin test can be performed to confirm the completion of the coupling reaction. A negative result (no color change) indicates a successful coupling.
Caption: Workflow for SPPS incorporation of N-Boc-N-ethyl-D-alanine.
Cleavage, Purification, and Characterization of the Final Peptide
Cleavage from the Resin
The final step in Boc-SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF).
Standard HF Cleavage Protocol:
-
Drying: Thoroughly dry the peptide-resin under high vacuum.
-
Scavengers: Place the dried peptide-resin in a specialized HF cleavage apparatus with appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during the cleavage.
-
HF Cleavage: Cool the apparatus to -78 °C (dry ice/acetone bath) and condense anhydrous HF into the reaction vessel. Allow the reaction to stir at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Washing: Isolate the peptide by centrifugation or filtration and wash several times with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Purification
The crude peptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9]
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a standard mobile phase system. The TFA acts as an ion-pairing agent to improve peak shape.
-
Detection: The peptide is detected by UV absorbance, typically at 214 nm and 280 nm.
Characterization
The purified peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide, confirming the correct sequence.
-
Analytical RP-HPLC: An analytical RP-HPLC run of the purified peptide is performed to assess its purity.
Conclusion
N-Boc-N-ethyl-D-alanine is a valuable and versatile building block for the synthesis of advanced peptide therapeutics. Its incorporation imparts increased proteolytic stability, a critical attribute for the development of effective drugs. While its steric hindrance necessitates the use of potent coupling reagents and optimized protocols during SPPS, the benefits it confers on the final peptide product are substantial. This guide has provided a comprehensive overview of the synthesis, properties, and applications of N-Boc-N-ethyl-D-alanine, offering a foundation of technical knowledge for researchers and scientists in the field of peptide chemistry and drug development.
References
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme. Available at: [Link]
-
(R)-N-BOC-alpha-Ethylalanine, 98%, 98% ee 100 mg | Buy Online | Thermo Scientific Acros. Fisher Scientific. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. Available at: [Link]
-
A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. Amazon AWS. Available at: [Link]
-
HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]
-
Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science (RSC Publishing). Available at: [Link]
-
Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. MDPI. Available at: [Link]
-
Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Peptide Purification Overview.pages. The Nest Group. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
